molecular formula C16H18N4O3 B2515331 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034452-62-3

2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2515331
CAS RN: 2034452-62-3
M. Wt: 314.345
InChI Key: NTXXGEGOOFFEAI-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a chemical entity that likely exhibits biological activity given its structural features. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves multi-step reactions that can include techniques like the aza-Wittig reaction, cycloaddition, and ring-transformation reactions . These methods are commonly used in the synthesis of heterocyclic compounds, which are a class of compounds that include pyridine and pyrimidine derivatives. The synthesis of the compound may similarly involve such reactions, although the exact synthetic route would need to be developed based on its unique structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide can be studied using density functional theory (DFT) . DFT studies can reveal the structural, electronic, and bonding characteristics of such compounds. For example, the six-member ring in related compounds adopts a boat conformation, which could also be true for the compound . The orientation of substituents on the ring can significantly affect the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with a dihydropyridine core can be complex. For instance, the oxidation of tetrahydropyrimidin to dihydropyrimidin is endothermic, indicating that the introduction of an oxygen atom into the structure requires energy input . This information can be useful when considering the stability and reactivity of the compound , as the presence of the 2-oxo group may influence its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from studies on similar structures. For example, the antimicrobial activity of related carboxamide compounds has been correlated with their topological indices, suggesting that the shape and electronic distribution within the molecule play a role in its biological activity . The compound , with its pyrimidin-2-yloxy and cyclohexyl groups, may also exhibit specific interactions with biological targets, which could be predicted by similar QSAR models.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has shown innovative synthetic routes to create novel pyrimidine derivatives, highlighting the versatility and potential of compounds like "2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide" in chemical synthesis:

  • Efficient Synthesis Approaches : Studies reveal efficient synthetic pathways for creating pyrimidine derivatives, which could be structurally related to the specified compound. These methods involve novel condensation reactions and cyclization processes, showcasing the chemical reactivity and utility of such compounds in creating heterocyclic structures with potential biological activities (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

  • Novel Sequential Reactions : Another research highlighted the unexpected formation of triazine derivatives through novel sequential aza-Wittig / cycloaddition / ring-transformation reactions, starting from similar pyridone compounds. This underscores the complex chemistry possible with such structures and their potential as intermediates in synthesizing a wide array of heterocyclic compounds (Okawa et al., 1997).

Biological Activities and Applications

The compound and its derivatives have been explored for various biological activities, providing insights into potential therapeutic applications:

  • Antimicrobial and Antifungal Activities : Research into pyrimidine and pyridine derivatives demonstrates significant antimicrobial and antifungal activities. These studies suggest that structural analogs of "2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide" could serve as lead compounds in developing new antimicrobial agents (Hossan et al., 2012).

  • Anticancer Potential : A study on pyrazolopyrimidines derivatives, which share a core structural motif with the specified compound, indicated potential anticancer and anti-5-lipoxygenase activities. These findings open the door for further research into related compounds as multifunctional therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-14-13(3-1-8-17-14)15(22)20-11-4-6-12(7-5-11)23-16-18-9-2-10-19-16/h1-3,8-12H,4-7H2,(H,17,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXXGEGOOFFEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CNC2=O)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)-1H-pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.